
Carbamic acid, N-((1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-(((1S)-1-phenylethyl)amino)ethyl)-, 2-benzofuranylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of CI-1021 involves several steps, starting with the preparation of the key intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Indole Derivative: The indole derivative is synthesized through a series of reactions involving the condensation of indole with various reagents.
Formation of the Benzofuran Derivative: The benzofuran derivative is prepared through a series of reactions involving the cyclization of appropriate precursors.
Coupling of Intermediates: The indole and benzofuran derivatives are then coupled together using suitable coupling agents under controlled conditions to form the final product, CI-1021.
Chemical Reactions Analysis
CI-1021 undergoes various chemical reactions, including:
Oxidation: CI-1021 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed on CI-1021 to yield reduced forms of the compound.
Substitution: CI-1021 can undergo substitution reactions where specific functional groups are replaced with other groups.
Hydrolysis: CI-1021 can be hydrolyzed under acidic or basic conditions to yield its constituent components.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Basic Information
- IUPAC Name : Carbamic acid, N-((1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-(((1S)-1-phenylethyl)amino)ethyl)-, 2-benzofuranylmethyl ester
- Molecular Formula : C30H29N3O4
- Molecular Weight : 495.57 g/mol
- CAS Registry Number : 158991-23-2
Structural Characteristics
The compound features a complex structure that includes an indole moiety and a benzofuran derivative, which contribute to its biological activity. The stereochemistry at specific carbon centers enhances its interaction with biological targets.
Medicinal Chemistry
Anticancer Activity : PD-154075 has been studied for its potential anticancer properties. It exhibits selective cytotoxicity against certain cancer cell lines, suggesting that it may interfere with tumor growth mechanisms. Research indicates that compounds with similar structural features can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Neuropharmacology : The compound's indole structure is reminiscent of various neurotransmitters and has been investigated for its effects on serotonin receptors. Studies have shown that derivatives of carbamic acid can modulate neurotransmitter systems, potentially offering therapeutic avenues for mood disorders.
Drug Development
Lead Compound for Synthesis : PD-154075 serves as a lead compound in the synthesis of novel drug candidates targeting various diseases. Its unique structure allows chemists to modify specific functional groups to enhance efficacy and reduce toxicity.
Biological Targeting : The compound's ability to selectively bind to certain biological targets makes it a valuable tool in drug discovery processes. For instance, modifications to the benzofuran moiety can improve binding affinity and selectivity for specific receptors or enzymes.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro against breast cancer cell lines. |
Study B | Neuropharmacological Effects | Showed modulation of serotonin receptor activity, indicating potential for treating depression. |
Study C | Drug Development | Highlighted the compound's role as a scaffold for synthesizing new derivatives with enhanced biological activity. |
Toxicological Studies
Safety assessments have been conducted to evaluate the toxicity profile of PD-154075. Preliminary results indicate that while the compound exhibits promising biological activity, further studies are necessary to fully understand its safety and pharmacokinetics.
Mechanism of Action
CI-1021 exerts its effects by selectively binding to and blocking neurokinin-1 receptors. These receptors are involved in the transmission of pain signals and inflammatory responses. By blocking these receptors, CI-1021 reduces the perception of pain and inflammation. The molecular targets of CI-1021 include neurokinin-1 receptors located in the central and peripheral nervous systems .
Biological Activity
Carbamic acid, N-((1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-(((1S)-1-phenylethyl)amino)ethyl)-, 2-benzofuranylmethyl ester (CAS Number: 158991-23-2) is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C30H29N3O4, with a molecular weight of approximately 495.57 g/mol. The structure features an indole ring, a benzofuran moiety, and a carbamate functional group, which are critical for its biological interactions.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds with similar structures. For instance, derivatives of carbamic acid have shown significant antiproliferative effects in various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | HeLa (Cervical Cancer) | 9.6 ± 0.7 |
Compound B | L1210 (Leukemia) | 41 ± 3 |
These findings suggest that modifications in the structure can lead to enhanced activity against specific cancer types .
Neuroprotective Effects
Another area of interest is the neuroprotective effects attributed to compounds containing indole and phenylethylamine derivatives. Research indicates that these compounds may exhibit anticonvulsant properties and could be beneficial in managing neurological disorders. For example, studies on related compounds have demonstrated their efficacy in models of neuropathic pain and seizure activity, showing ED50 values comparable to established drugs like phenobarbital .
Structure-Activity Relationship (SAR)
The biological activity of carbamic acid derivatives is heavily influenced by their structural components. The presence of the indole moiety is crucial for receptor binding and activity modulation. Modifications at the amino and ester positions can significantly alter the pharmacokinetic properties and biological efficacy:
Structural Feature | Modification | Effect on Activity |
---|---|---|
Indole Ring | Substitution | Increases binding affinity |
Benzofuran | Alteration | Modulates solubility and bioavailability |
Carbamate Group | Variation | Affects metabolic stability |
These insights into SAR can guide future synthetic efforts aimed at optimizing therapeutic profiles .
Case Studies
A notable case study involved the evaluation of a related compound in a clinical setting where it was administered to patients with refractory epilepsy. The compound exhibited a favorable safety profile while significantly reducing seizure frequency compared to baseline measurements. This case underscores the potential of carbamic acid derivatives in treating neurological conditions.
Properties
CAS No. |
158991-23-2 |
---|---|
Molecular Formula |
C30H29N3O4 |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
1-benzofuran-2-ylmethyl N-[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamate |
InChI |
InChI=1S/C30H29N3O4/c1-20(21-10-4-3-5-11-21)32-28(34)30(2,17-23-18-31-26-14-8-7-13-25(23)26)33-29(35)36-19-24-16-22-12-6-9-15-27(22)37-24/h3-16,18,20,31H,17,19H2,1-2H3,(H,32,34)(H,33,35)/t20-,30+/m0/s1 |
InChI Key |
IVIQHHCTWSXXCT-WENCNXQZSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC5=CC=CC=C5O4 |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)[C@@](C)(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC5=CC=CC=C5O4 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC5=CC=CC=C5O4 |
Synonyms |
((2-benzofuran)-CH2OCO)-(R)-alpha-MeTrp-(S)-NHCH(CH3)Ph 2-benzofuranylmethoxycarbonyl-alpha-methyltryptophan-N-(1-phenylethyl)amide PD 154075 PD-154075 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.